molecular formula C28H32N10Na2O10S2 B15193809 Disodium 4,4'-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate CAS No. 20179-35-5

Disodium 4,4'-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Cat. No.: B15193809
CAS No.: 20179-35-5
M. Wt: 778.7 g/mol
InChI Key: NOGCIQNTOKXBKB-TXOOBNKBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 4,4’-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its complex molecular structure, which includes stilbene and triazine moieties, making it a versatile compound with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4,4’-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps include the formation of the triazine ring and the subsequent attachment of the stilbene moiety. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Disodium 4,4’-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is employed in biological assays and as a fluorescent marker due to its unique optical properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium 4,4’-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Disodium 4,4’-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:

  • Disodium 4,4’-bis((4-((2-hydroxyethyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
  • Disodium 4,4’-bis((4-((2-hydroxypropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

CAS No.

20179-35-5

Molecular Formula

C28H32N10Na2O10S2

Molecular Weight

778.7 g/mol

IUPAC Name

disodium;5-[[4-(2-hydroxypropylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxypropylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H34N10O10S2.2Na/c1-15(39)13-29-23-33-25(37-27(35-23)47-3)31-19-9-7-17(21(11-19)49(41,42)43)5-6-18-8-10-20(12-22(18)50(44,45)46)32-26-34-24(30-14-16(2)40)36-28(38-26)48-4;;/h5-12,15-16,39-40H,13-14H2,1-4H3,(H,41,42,43)(H,44,45,46)(H2,29,31,33,35,37)(H2,30,32,34,36,38);;/q;2*+1/p-2/b6-5+;;

InChI Key

NOGCIQNTOKXBKB-TXOOBNKBSA-L

Isomeric SMILES

CC(CNC1=NC(=NC(=N1)OC)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCC(C)O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

CC(CNC1=NC(=NC(=N1)OC)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCC(C)O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.